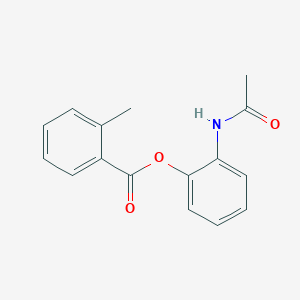![molecular formula C25H28N2O5S B250156 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, commonly known as ESI-09, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications.
Wirkmechanismus
ESI-09 works by inhibiting the activity of ENaC, which are ion channels that regulate sodium and water transport in various tissues, including the lungs, kidneys, and colon. By inhibiting ENaC, ESI-09 reduces sodium and water reabsorption, leading to increased fluid secretion and decreased ion transport. This mechanism of action has been shown to be effective in various studies, making ESI-09 a potential therapeutic agent for ENaC-related disorders.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have shown that ESI-09 inhibits the activity of ENaC in a dose-dependent manner. Additionally, ESI-09 has been shown to decrease transepithelial sodium transport in various tissues, including the lungs and colon. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ENaC, which makes it a valuable tool for studying the role of ENaC in various tissues. Additionally, ESI-09 has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the main limitations of ESI-09 is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ESI-09. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cystic fibrosis and hypertension. Additionally, future studies could focus on optimizing the synthesis method of ESI-09 to improve its solubility and potency. Finally, future studies could investigate the potential use of ESI-09 as a tool for studying the role of ENaC in various tissues and diseases.
Conclusion:
ESI-09 is a novel small molecule inhibitor that has shown promising results in various studies. Its specificity for ENaC makes it a valuable tool for studying the role of ENaC in various tissues and diseases. Additionally, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential applications of ESI-09.
Synthesemethoden
The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-(p-toluenesulfonylamino)aniline. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to form N-[4-(p-toluenesulfonylamino)phenyl]-2-(4-isopropylphenoxy)acetamide. The final step involves the deprotection of the p-toluenesulfonyl group using sodium hydroxide to yield ESI-09.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) in vitro and in vivo, making it a potential candidate for the treatment of cystic fibrosis, hypertension, and other ion channel-related disorders. Additionally, ESI-09 has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C25H28N2O5S |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-22-13-7-21(8-14-22)27-33(29,30)24-15-9-20(10-16-24)26-25(28)17-32-23-11-5-19(6-12-23)18(2)3/h5-16,18,27H,4,17H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
MNGUYZSKVVXYSH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)